![molecular formula C19H13ClN2OS2 B2767109 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-91-0](/img/structure/B2767109.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide, also known as BTAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Scientific Research Applications
Anti-Tubercular Applications
Benzothiazole-based compounds, such as the one , have been synthesized and studied for their potential as anti-tubercular agents . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be better than standard reference drugs .
Antibacterial Applications
The compound has also been synthesized and evaluated for its antibacterial properties . Some derivatives of the compound exhibited promising activity against Staphylococcus aureus NCIM 5021, with MIC values in the range of 19.7–24.2 μM . One derivative, C13, showed maximum activity against S. aureus NCIM 5022 and S. aureus ATCC 43300 .
Synthesis Pathways
The synthesis of benzothiazole derivatives, including the compound , has been achieved through various synthetic pathways . These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Structure-Activity Relationships
The structure-activity relationships of new benzothiazole derivatives have been studied . Molecular docking studies of selected compounds have been conducted against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Drug Resistance Mechanisms
Research on benzothiazole-based compounds also includes studying the mechanisms of resistance of anti-TB drugs . This is crucial for the development of new drugs that can overcome these resistance mechanisms.
ADMET Calculation
ADMET calculation has been performed for synthesized compounds, including the one . This provides information about the absorption, distribution, metabolism, excretion, and toxicity of these compounds, which is crucial for drug development .
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacterial strains, indicating its potential as an antibacterial agent .
Mode of Action
It is known to interact with its bacterial targets, leading to their elimination . The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are favorable, as indicated by ADMET calculations . These properties impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
The result of the compound’s action is the elimination of the targeted bacterial strains. For instance, it has been shown to eliminate S. aureus ATCC 43300 strain after 24-hour exposure .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2OS2/c20-17-9-8-14(24-17)11-18(23)21-13-5-3-4-12(10-13)19-22-15-6-1-2-7-16(15)25-19/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYQJVQACAFRHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(5-chlorothiophen-2-yl)acetamide |
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